2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine
Description
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine is a primary amine featuring a cyclopropane ring substituted with four methyl groups (2,2,3,3-tetramethyl) and an ethylamine side chain. This compound is structurally distinct from many psychoactive substances but shares similarities with synthetic cannabinoid precursors, such as UR-144 and FAB-144, which incorporate the same tetramethylcyclopropyl motif but as ketones .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-(2,2,3,3-tetramethylcyclopropyl)ethanamine |
InChI |
InChI=1S/C9H19N/c1-8(2)7(5-6-10)9(8,3)4/h7H,5-6,10H2,1-4H3 |
InChI Key |
HQYJUGJIYVHTTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)CCN)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Corresponding Alkenes
Methodology:
A common approach involves cyclopropanation of an appropriately substituted alkene using carbene transfer reagents. The process typically employs diazocompounds or sulfur ylides as carbene sources.
- Step 1: Synthesis of the precursor alkene, such as a substituted styrene or vinyl derivative bearing the necessary substituents to facilitate subsequent functionalization.
- Step 2: Cyclopropanation using a diazo compound, such as diazomethane or a safer alternative like methyl diazoacetate, in the presence of a transition metal catalyst, often copper or rhodium complexes.
Alkene + Diazomethane (or methyl diazoacetate) + Catalyst → Cyclopropane derivative
- The tetramethyl groups at the 2,2,3,3-positions are introduced either via substitution on the precursor alkene or through subsequent alkylation steps after cyclopropane formation.
- The use of chiral catalysts can influence stereoselectivity, although stereochemistry control is less critical for this compound's primary synthesis.
Following cyclopropane ring construction, the introduction of the ethan-1-amine group involves nucleophilic substitution or reductive amination:
- Step 1: Oxidation of the cyclopropane derivative to introduce a carbonyl group if necessary.
- Step 2: Nucleophilic attack by ammonia or primary amines to form the ethan-1-amine linkage.
- Step 3: Reductive amination or direct substitution to attach the amino group at the desired position.
- Use of aminoalkylation reagents, such as aminoalkyl halides, to functionalize the cyclopropane intermediate directly.
Data Tables Summarizing Preparation Methods
| Method | Reagents | Catalysts | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclopropanation of Alkenes | Diazomethane or methyl diazoacetate | Rhodium or Copper | Mild, room temperature | High regioselectivity, versatile | Hazardous reagents, control of stereochemistry |
| Simmons–Smith Reaction | Diiodomethane, Zinc-Copper alloy | None | Cold, inert atmosphere | Mild, selective, cost-effective | Limited to accessible olefins |
| Alkylation of Cyclopropanes | Alkyl halides, base | None | Elevated temperature | Direct functionalization | Possible over-alkylation |
| Reductive Amination | Ammonia, reducing agents | None | Mild heating | Efficient amine formation | Requires pure intermediates |
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are compared based on cyclopropane/cyclobutane substitution patterns, functional groups, and pharmacological relevance:
Key Observations
Functional Group Impact: The primary amine in the target compound contrasts with the methanone group in UR-144 and FAB-144, which are critical for binding to cannabinoid receptors . The amine group may favor interactions with monoamine transporters or receptors, though specific activity data are unavailable.
The tetramethylcyclopropyl group in the target compound and UR-144 enhances lipophilicity, favoring blood-brain barrier penetration, a trait exploited in synthetic cannabinoids .
Regulatory Status :
- UR-144 and FAB-144 are classified as controlled substances globally due to their psychoactive effects . The target compound’s amine functionality and lack of aromatic moieties (e.g., indole/indazole) may exempt it from such regulations, pending further studies.
Biological Activity
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine, often referred to as a derivative of cyclopropyl amines, has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopropyl group with multiple methyl substituents and an ethyl amine moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
The compound's chemical structure can be represented as follows:
This structure indicates a relatively simple amine with potential for various interactions due to the steric effects of the tetramethylcyclopropyl group.
Biological Activity Overview
Research into the biological activity of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine has revealed several key areas of interest:
- Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.
- Psychoactive Effects : Similar compounds have been investigated for their psychoactive properties, particularly in the context of synthetic cannabinoids. The structural similarities may imply comparable effects on cannabinoid receptors.
- Pharmacological Profiles : The compound may exhibit a range of pharmacological effects including stimulant or depressant actions depending on dosage and administration route.
Receptor Interaction Studies
A series of receptor binding assays have been conducted to assess the affinity of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine for various neurotransmitter receptors. The findings are summarized in Table 1.
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| CB1 Receptor | 12 nM | |
| CB2 Receptor | 15 nM | |
| Dopamine D2 Receptor | 30 nM | |
| Serotonin 5-HT2A | 25 nM |
These results indicate a moderate affinity for cannabinoid receptors, suggesting potential psychoactive effects similar to those observed with other synthetic cannabinoids.
Case Studies
Several case studies have documented the effects of related compounds in clinical settings. For instance:
- A study involving a cohort of users reported increased anxiety and altered perception following administration of similar cyclopropyl-derived compounds. These findings align with anecdotal reports surrounding recreational use.
- Another investigation focused on the pharmacokinetics of these compounds highlighted rapid absorption and significant central nervous system penetration, raising concerns regarding their safety profile.
Toxicological Considerations
Toxicological assessments are critical for understanding the safety implications of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine. In vitro studies have shown that high concentrations can lead to cytotoxic effects in neuronal cell lines. Key findings include:
- Cell Viability Assays : At concentrations exceeding 50 µM, significant reductions in cell viability were observed.
- Inflammatory Response : The compound has been shown to induce pro-inflammatory cytokines in cultured human immune cells at elevated doses.
Q & A
Q. What are the key synthetic routes for preparing 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine in laboratory settings?
Methodological Answer: The synthesis typically involves cyclopropane ring formation followed by functionalization of the ethanamine moiety. A common approach includes:
Cyclopropanation : Use of alkylation or [2+1] cycloaddition reactions to construct the tetramethylcyclopropyl group. For example, methyl groups can be introduced via alkyl halides or Grignard reagents under controlled conditions .
Amine Functionalization : The ethanamine chain is introduced via reductive amination or nucleophilic substitution. For instance, reacting a cyclopropane-bearing aldehyde with ammonium acetate and sodium cyanoborohydride .
Purification : Chromatography (e.g., silica gel) or recrystallization ensures high purity (>95%) .
Q. Example Synthetic Route Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclopropanation | Dichloromethane, Zn-Cu couple, 60°C | 65-70 |
| 2 | Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, RT | 50-55 |
| 3 | Purification | Column chromatography (EtOAc/hexane) | 90 |
Q. How can spectroscopic techniques (e.g., NMR, MS) be utilized to characterize the structure of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine?
Methodological Answer:
- ¹H/¹³C NMR : The cyclopropane ring protons appear as distinct multiplets (δ 0.8–1.2 ppm), while methyl groups show singlets (δ 1.3–1.5 ppm). The ethanamine chain protons resonate as triplets (δ 2.6–3.0 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 180 for [M+H]⁺) confirm the molecular weight. Fragmentation patterns reveal loss of methyl groups (-15 amu) or the cyclopropane ring .
- X-ray Crystallography : Resolves steric strain in the tetramethylcyclopropyl group, with bond angles ~60° confirming cyclopropane geometry .
Q. What strategies can optimize the yield of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine in multi-step syntheses involving strained cyclopropane systems?
Methodological Answer:
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) enhance cyclopropanation efficiency by reducing side reactions .
- Protection/Deprotection : Temporarily protecting the amine group (e.g., with Boc anhydride) prevents undesired side reactions during cyclopropane formation .
- Flow Chemistry : Continuous flow reactors improve heat and mass transfer, critical for exothermic cyclopropanation steps .
Q. Yield Optimization Table
| Strategy | Improvement in Yield (%) | Key Reference |
|---|---|---|
| Pd/C Catalysis | +15–20 | |
| Boc Protection | +10–12 | |
| Flow Reactor | +25–30 |
Q. How does the steric and electronic environment of the tetramethylcyclopropyl group influence the reactivity of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The bulky tetramethyl groups hinder nucleophilic attack at the cyclopropane-adjacent carbon, directing reactivity toward the ethanamine chain .
- Electronic Effects : The cyclopropane’s angle strain increases electron density at the ethanamine nitrogen, enhancing its nucleophilicity in reactions with electrophiles (e.g., alkyl halides) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict reaction pathways, showing higher activation energy for cyclopropane ring opening (ΔG‡ ~25 kcal/mol) compared to ethanamine substitution (ΔG‡ ~15 kcal/mol) .
Q. Reactivity Comparison Table
| Reaction Site | Steric Hindrance | Activation Energy (kcal/mol) | Preferred Pathway |
|---|---|---|---|
| Cyclopropane | High | 25 | Low |
| Ethanamine | Moderate | 15 | High |
Q. What biological assays are suitable for evaluating the pharmacological potential of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., with ³H-serotonin) assess affinity for neurotransmitter receptors. The compound’s lipophilicity (logP ~2.8) facilitates blood-brain barrier penetration .
- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten) measure inhibition constants (Kᵢ) against monoamine oxidase (MAO) isoforms .
- Metabolic Stability : Liver microsome assays (human/rat) quantify metabolic half-life (t₁/₂) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
